molecular formula C14H16BrN3OS B2487746 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1207013-36-2

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2487746
CAS No.: 1207013-36-2
M. Wt: 354.27
InChI Key: HHQGYQDDCKTDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents represents a key area of research. Compounds derived from cyanoacetamide, such as 2-pyridone derivatives, have been obtained via reactions with acetylacetone or arylidenes malononitrile. Additionally, cycloaddition reactions and treatments with elemental sulfur have led to the creation of chromene, hydrazone, pyrazole, thiazole, and thiophene derivatives, showcasing the compound's versatility in synthesizing a broad range of heterocycles with potential antimicrobial activities (Darwish et al., 2014).

Antimicrobial and Antituberculosis Activities

The antimicrobial properties of compounds derived from 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide have been a focus of study. Various synthesized compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, have demonstrated promising antimicrobial and antituberculosis activities. These findings indicate the potential of these compounds in addressing infectious diseases caused by bacteria and Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Antioxidant and Antimicrobial Applications

Research into the Biginelli reaction of ethyl acetoacetate, thiourea, and various aromatic aldehydes has led to the synthesis of thiazolopyrimidine derivatives with notable antioxidant and antimicrobial activities. This underscores the compound's role in developing new therapeutic agents capable of combating oxidative stress and microbial infections (Youssef & Amin, 2012).

Molecular Design for Antimicrobial Agents

The design and synthesis of imidazole derivatives targeting the dihydropteroate synthase enzyme have been explored for their antimicrobial activities. These studies have demonstrated that certain imidazole derivatives exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Moreover, some analogues have shown activity against resistant bacterial strains, suggesting their potential as novel antimicrobial agents (Daraji et al., 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3OS/c1-3-18-12(10-4-6-11(15)7-5-10)8-17-14(18)20-9-13(19)16-2/h4-8H,3,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQGYQDDCKTDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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